[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorophenoxyethyl group and a methylpyrazolyl group, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-20-9-13(8-19-20)17-11-21(10-14(17)12-22)5-6-23-16-4-2-3-15(18)7-16/h2-4,7-9,14,17,22H,5-6,10-12H2,1H3/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFKJGAXJAXFV-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)CCOC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CCOC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenoxyethyl group: This step involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a chlorophenoxyethyl halide under basic conditions.
Attachment of the methylpyrazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyrazole derivative.
Reduction to form the methanol group: The final step involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the chlorophenoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits activity against specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with similar compounds such as:
[(3S,4R)-1-[2-(3-methoxyphenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: This compound has a methoxy group instead of a chloro group, which could affect its reactivity and biological activity.
[(3S,4R)-1-[2-(3-fluorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: The presence of a fluorine atom could enhance the compound’s stability and alter its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
